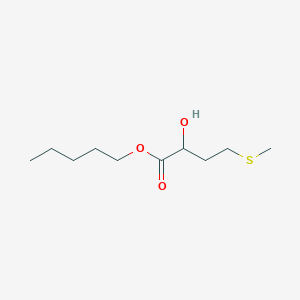![molecular formula C19H18ClN3OS B12591322 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide is a synthetic organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound is characterized by a quinazoline core substituted with a chloro group, a phenyl group, and a sulfanyl group linked to an acetamide moiety.
Preparation Methods
The synthesis of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide typically involves the following steps :
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with the appropriate acid chloride to generate substituted anthranilates. These anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives.
Substitution and Sulfanylation: The quinazolinone derivatives are further substituted with a chloro group and a phenyl group
Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenyl groups, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other quinazoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes or receptors involved in biological processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression. By inhibiting these kinases, the compound can potentially prevent the growth and proliferation of cancer cells.
Comparison with Similar Compounds
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide can be compared with other similar compounds to highlight its uniqueness :
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(4-phenoxyphenyl)acetamide: This compound has a phenoxyphenyl group instead of a propyl group, which may result in different biological activities.
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(4-fluorobenzyl)acetamide: The presence of a fluorobenzyl group can alter the compound’s reactivity and biological properties.
2-(6-chloro-4-phenyl-2-quinazolinyl)guanidine: This compound contains a guanidine group, which may confer different pharmacological effects.
Properties
Molecular Formula |
C19H18ClN3OS |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-2-10-21-17(24)12-25-19-15-11-14(20)8-9-16(15)22-18(23-19)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,21,24) |
InChI Key |
BMSOMPZGERLSLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12591242.png)
![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)



![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)
![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)


![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)

